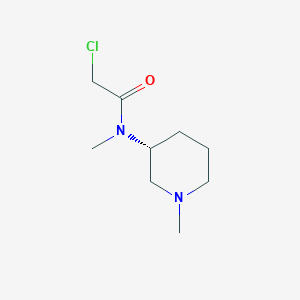

2-Chloro-N-methyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide

Description

2-Chloro-N-methyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide (CAS: 90202-25-8) is a chiral acetamide derivative featuring a piperidine ring substituted with methyl and chloroacetamide groups. Its molecular formula is C₈H₁₅ClN₂O, with a molecular weight of 190.67 g/mol . The (R)-configuration at the piperidine ring distinguishes it from its enantiomeric (S)-form, which may exhibit divergent biological or physicochemical properties .

Properties

IUPAC Name |

2-chloro-N-methyl-N-[(3R)-1-methylpiperidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN2O/c1-11-5-3-4-8(7-11)12(2)9(13)6-10/h8H,3-7H2,1-2H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVIMYZDNRBSHA-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)N(C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H](C1)N(C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-N-(®-1-methyl-piperidin-3-yl)-acetamide typically involves the reaction of 2-chloroacetamide with N-methyl-1-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-N-methyl-N-(®-1-methyl-piperidin-3-yl)-acetamide may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also focus on minimizing waste and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methyl-N-(®-1-methyl-piperidin-3-yl)-acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or other oxidizing agents are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions produce oxidized or reduced forms of the compound.

Scientific Research Applications

2-Chloro-N-methyl-N-(®-1-methyl-piperidin-3-yl)-acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-(®-1-methyl-piperidin-3-yl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in N-Substituents

2-Chloro-N-ethyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide (CAS: 1353997-69-9)

- Molecular Formula : C₁₀H₁₉ClN₂O

- Molecular Weight : 218.73 g/mol

- Key Differences : Replaces the methyl group on the acetamide nitrogen with an ethyl group.

- Implications : Increased molecular weight and hydrophobicity may enhance membrane permeability but reduce solubility .

2-Chloro-N-methyl-N-((S)-1-methyl-piperidin-3-yl)-acetamide

Piperidine vs. Pyrrolidine Ring Systems

2-Chloro-N-Methyl-N-((R)-1-Methyl-pyrrolidin-3-yl)-acetamide

- Molecular Formula : C₈H₁₅ClN₂O

- Molecular Weight : 190.67 g/mol

- Key Differences : Replaces the six-membered piperidine ring with a five-membered pyrrolidine ring.

Aromatic vs. Aliphatic Substituents

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (CAS: Not specified)

- Molecular Formula : C₉H₉ClN₂O₃

- Molecular Weight : 224.63 g/mol

- Key Differences : Substitutes the piperidine ring with a nitro-substituted phenyl group.

- The aromatic system may confer π-π stacking capabilities absent in aliphatic analogs .

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

- Key Differences: Contains a pyrazole ring with chlorophenyl and cyano substituents.

- Implications: Used as an intermediate in insecticide synthesis (e.g., Fipronil derivatives). The heteroaromatic system and electron-deficient cyano group enhance stability and target specificity .

Functional Group Modifications

(E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide

- Key Differences: Incorporates an oxime (-NOH) group instead of chloroacetamide.

Melting Points and Stability

- (R)-N-Methyl-2-(2-methylindol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide: Melting points range from 159–187°C, indicating high thermal stability due to aromatic stacking and hydrogen bonding .

- 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide : Exists as a white crystalline solid, suggesting ordered lattice packing from nitro and chloro groups .

Data Table: Key Structural and Functional Comparisons

Biological Activity

2-Chloro-N-methyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C9H17ClN2O

- Molecular Weight : 204.7 g/mol

- CAS Number : 1354017-92-7

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring enhances binding affinity and specificity for certain targets, which may contribute to its pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of chloroacetamides, including this compound, exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values indicate moderate to good activity against various bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Research has indicated that similar piperidine derivatives possess anticancer properties, showing cytotoxic effects in various cancer cell lines. For instance, compounds derived from piperidine structures have been shown to induce apoptosis in hypopharyngeal tumor cells, outperforming established chemotherapeutic agents like bleomycin in certain assays .

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in MDPI highlighted the antibacterial and antifungal activities of chloroacetamide derivatives, noting their effectiveness against both Gram-positive and Gram-negative bacteria . The study emphasized the structure-activity relationship (SAR), indicating that modifications to the piperidine ring could enhance activity. -

Anticancer Research :

Another investigation focused on piperidine derivatives demonstrated their potential in cancer therapy through a three-component reaction leading to compounds with improved cytotoxicity against various cancer cell lines . This underscores the versatility of piperidine-based compounds in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.